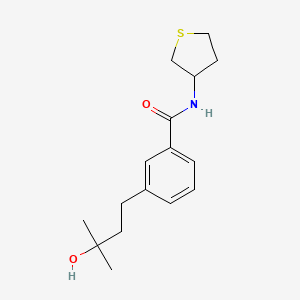

![molecular formula C12H12N4O4S B5549880 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

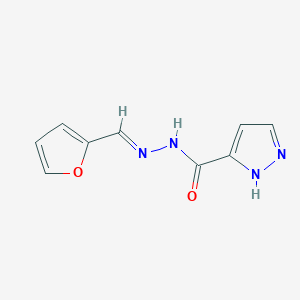

The synthesis of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide often involves condensation procedures that integrate derivatives of nitrobenzaldehyde and sulfonohydrazine compounds, crystallizing in solvents like ethanol and methanol. For instance, Myers et al. (1997) described the preparation of o-Nitrobenzenesulfonylhydrazide (NBSH), a related reagent, showcasing methodologies that might be akin to those used for synthesizing our compound of interest (Myers, Zheng, & Movassaghi, 1997).

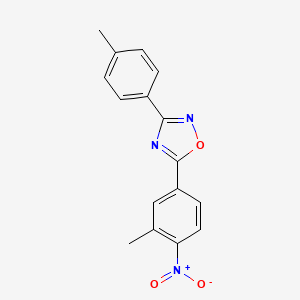

Molecular Structure Analysis

The molecular structure of compounds akin to this compound can be elucidated using techniques like FTIR, UV-Vis, 1H-NMR, and 13C-NMR, as demonstrated by Hussain et al. (2017) in their development of trivalent Y3+ ionic sensors based on similar molecular frameworks (Hussain, Rahman, Arshad, & Asiri, 2017).

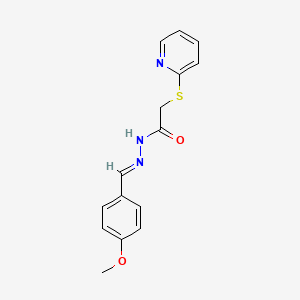

Chemical Reactions and Properties

The chemical reactivity of this compound could involve transformations akin to those observed in compounds containing nitrobenzenesulfonylhydrazide groups. For example, Korkmaz and Zora (2020) explored the synthesis of 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines from N-propargylic β-enaminones, suggesting potential chemical pathways and reactions that might be relevant (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties, including the crystal structure and stability of compounds similar to this compound, can be determined using X-ray crystallography and DTA/TG studies. Aslan (2017) conducted a study on a novel sulfonyl hydrazide that involved characterizing the structure and performing thermal analysis, providing insights into the physical properties that could be analogous to our compound of interest (Aslan, 2017).

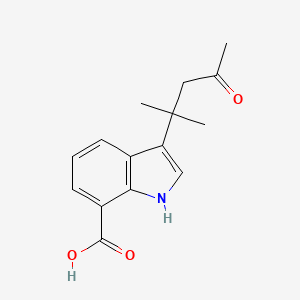

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of this compound, might mirror those observed in similar sulfonohydrazide compounds. For instance, the work by Bharty et al. (2015) on N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide provides a glimpse into the potential chemical behaviors and interactions that could be expected from our compound, including its behavior in biological systems and its thermal stability (Bharty et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reagent Use

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, a derivative of o-Nitrobenzenesulfonylhydrazide (NBSH), is utilized as a valuable reagent in various synthetic processes. NBSH facilitates the synthesis of allenes from propargylic alcohols, reductive transposition of allylic alcohols, and deoxygenation of unhindered alcohols through Mitsunobu displacement, followed by in situ elimination to form monoalkyl diazene intermediates. The methodology, benefiting from mild reaction conditions, is particularly advantageous for substrates with sensitive functional groups, underscoring the importance of reagent purity for successful reactions (Myers, Zheng, & Movassaghi, 1997).

Structural Characterization and Thermal Analysis

A study focused on a novel sulfonyl hydrazide compound, synthesizing and characterizing N'-((1H-pyrrol-2-yl)methylene)-N-methylbenzenesulfonohydrazide. The research encompassed elementary analysis, NMR, FT-IR, and DTA/TG studies, providing insights into the compound's structural and thermal properties. This investigation also included a computational aspect, optimizing the geometry of the organic compounds at a specific theoretical level, contributing to a deeper understanding of the molecular structure and reactivity (Aslan, 2017).

Coordination Polymer for Environmental Applications

A coordination polymer based on a similar sulfonyl hydrazide derivative demonstrated potential for environmental applications, particularly in the sensitive detection and efficient photodegradation of nitrobenzene in aqueous solutions. The research highlighted the electrocatalytic activity of the polymer-modified electrode towards nitrobenzene reduction and its excellent photocatalytic performance under UV light. This study emphasizes the potential of such compounds in environmental monitoring and wastewater treatment, showcasing their versatility beyond mere reagents in synthetic chemistry (Liu et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-15-8-2-3-11(15)9-13-14-21(19,20)12-6-4-10(5-7-12)16(17)18/h2-9,14H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLLPBKFTKAJCW-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)